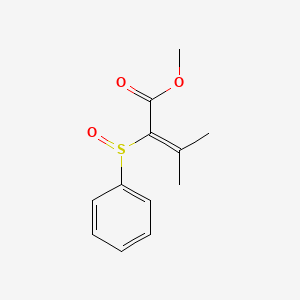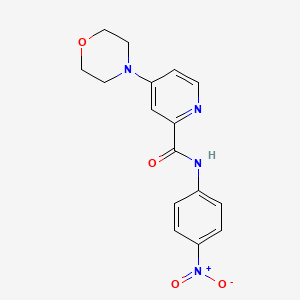![molecular formula C10H6N2O5S B13995192 2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan CAS No. 6277-16-3](/img/structure/B13995192.png)
2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan is an organic compound with the molecular formula C10H6N2O5S. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Preparation Methods
The synthesis of 2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan typically involves the nitration of 5-[(4-nitrophenyl)sulfanyl]furan. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the furan ring .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the nitro groups can yield amino derivatives. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields amino derivatives, while oxidation can produce sulfoxides and sulfones .
Scientific Research Applications
2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antibacterial and antifungal properties.
Materials Science: The unique structural properties of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to antibacterial and antifungal effects. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to biological targets .
Comparison with Similar Compounds
2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan can be compared with other furan derivatives, such as:
2-Nitrofuran: Similar in structure but lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.
5-Nitro-2-furoic acid: Another furan derivative with a nitro group, but with different functional groups that influence its properties and applications.
4-Nitrophenyl furan:
The uniqueness of this compound lies in its combination of nitro and sulfanyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
6277-16-3 |
|---|---|
Molecular Formula |
C10H6N2O5S |
Molecular Weight |
266.23 g/mol |
IUPAC Name |
2-nitro-5-(4-nitrophenyl)sulfanylfuran |
InChI |
InChI=1S/C10H6N2O5S/c13-11(14)7-1-3-8(4-2-7)18-10-6-5-9(17-10)12(15)16/h1-6H |
InChI Key |
PIEVMGDPUYKMOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


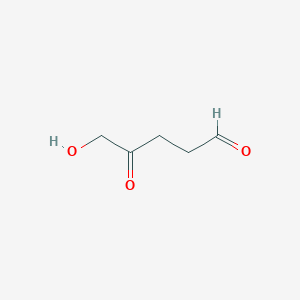
![1''-Benzylspiro[chroman-2,4''-piperidine]](/img/structure/B13995130.png)
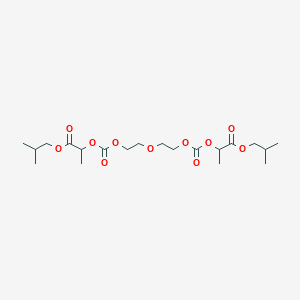
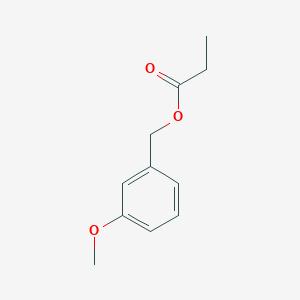
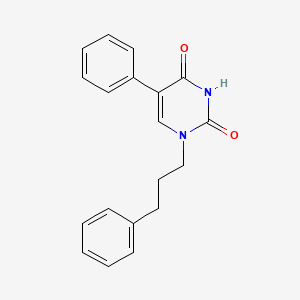
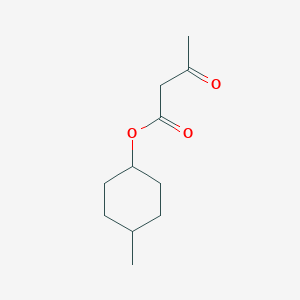

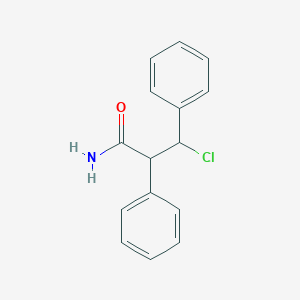
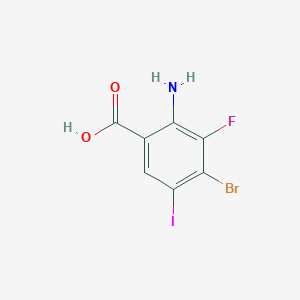
![Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate](/img/structure/B13995166.png)
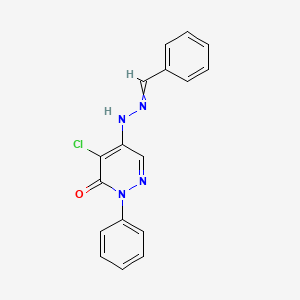
![N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride](/img/structure/B13995176.png)
